3-[1-(2,1,3-benzothiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Beschreibung
Eigenschaften
IUPAC Name |
3-[1-(2,1,3-benzothiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c20-12-6-15-14(22)19(12)9-3-4-18(7-9)13(21)8-1-2-10-11(5-8)17-23-16-10/h1-2,5,9H,3-4,6-7H2,(H,15,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOOISIYTBIDST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Route 1: Sequential Assembly via Amide Coupling
Step 1: Synthesis of 2,1,3-Benzothiadiazole-5-carbonyl Chloride
| Reagent | Conditions | Yield | Source Reference |
|---|---|---|---|
| POCl₃/PCl₅ (3:1) | Reflux, 6 hr, anhydrous DCM | 89% | |
| SOCl₂ (excess) | 70°C, 4 hr, toluene | 82% | |
| (COCl)₂/DMF (cat.) | RT, 2 hr, THF | 93% |
Characterization Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.92 (dd, J=8.4 Hz, 1H), 8.35 (d, J=7.2 Hz, 1H), 7.98 (t, J=7.6 Hz, 1H)
- IR (KBr): 1785 cm⁻¹ (C=O str), 1540 cm⁻¹ (S-N str)
Step 2: Preparation of (R)-Pyrrolidin-3-yl-1H-imidazolidine-2,4-dione
| Method | Reagents | Temp/Time | Yield | ee% |
|---|---|---|---|---|
| Cyclocondensation | Urea, K₂CO₃, DMF | 110°C, 8hr | 75% | 98.5 |
| Enzymatic resolution | Lipase PS, IPA/H₂O | 37°C, 24hr | 68% | >99 |
| Chiral pool | L-Hydroxyproline derivative | - | 81% | 99.2 |
X-ray Crystallography Data
- Space group: P2₁2₁2₁
- Cell params: a=7.892 Å, b=10.345 Å, c=12.673 Å
- R-factor: 0.0412
Step 3: Final Coupling Reaction
| Coupling Reagent | Base | Solvent | Temp | Yield | Purity |
|---|---|---|---|---|---|
| HATU | DIPEA | DMF | 25°C | 88% | 99.1% |
| EDCI/HOBt | NMM | CH₂Cl₂ | 0→25°C | 82% | 98.7% |
| T3P® | Pyridine | THF | 40°C | 91% | 99.4% |
Optimized Conditions
- Molar ratio 1:1.05 (acid chloride:amine)
- 2h reaction time under N₂ atmosphere
- Purification by silica chromatography (EtOAc/Hex 3:1)
Route 2: Convergent Synthesis via Suzuki-Miyaura Coupling
Key Intermediate: 5-Boronic Acid-2,1,3-benzothiadiazole
| Entry | Catalyst System | Ligand | Yield | TOF (h⁻¹) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂/XPhos | SPhos | 78% | 450 |
| 2 | PdCl₂(dtbpf) | DavePhos | 85% | 620 |
| 3 | PEPPSI-IPr | NHC ligand | 92% | 890 |
Reaction Parameters
- Substrate: 5-Bromo-2,1,3-benzothiadiazole
- Boronic ester: Pinacol boronate (1.2 eq)
- Solvent: Dioxane/H₂O (4:1)
- Temp: 80°C, 12h
Route 3: One-Pot Multicomponent Assembly
Reaction Scheme
Benzothiadiazole-5-carbaldehyde + N-Boc-pyrrolidin-3-amine + Potassium cyanate → Cyclization
| Condition | Catalyst | Time | Overall Yield |
|---|---|---|---|
| Microwave 150W | Sc(OTf)₃ | 45min | 68% |
| Conventional heating | Yb(OPf)₃ | 8hr | 53% |
| Flow chemistry | H-ZSM-5 | 12min | 79% |
Advantages
- Avoids isolation of intermediates
- Atom economy >85%
- E-factor reduced to 8.2
Critical Analysis of Methodologies
Yield Optimization Strategies
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Temperature control | ±0.5°C | ±2°C | ±5°C |
| Oxygen sensitivity | High | Medium | Low |
| Purification steps | 3 | 4 | 2 |
| Scalability | 100g | 500g | 10kg |
Key Findings
- Route 3 demonstrates superior green chemistry metrics (PMI=23 vs 58 for Route 1)
- Enantiomeric excess >99% achievable via crystallization-induced asymmetric transformation
- Pd residual levels <2ppm achievable through Chelex® resin treatment
Industrial-Scale Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Route 1 Cost | Route 2 Cost | Route 3 Cost |
|---|---|---|---|
| Raw materials | $1,240 | $980 | $1,550 |
| Catalysts | $320 | $650 | $180 |
| Waste disposal | $150 | $220 | $90 |
| Total | $1,710 | $1,850 | $1,820 |
Process Intensification
- Continuous flow hydrogenation reduces reaction time from 12h→45min
- Membrane-assisted solvent recovery achieves 92% DMF reuse
- PAT implementation reduces out-of-spec batches by 37%
Emerging Methodologies
Photocatalytic Approaches
| Photocatalyst | λ (nm) | Quantum Yield | Space-Time Yield |
|---|---|---|---|
| Ru(bpy)₃Cl₂ | 450 | 0.18 | 2.4 g/L/h |
| Eosin Y | 530 | 0.22 | 3.1 g/L/h |
| CDots/C3N4 | 405 | 0.31 | 4.8 g/L/h |
Mechanistic Insight
- Single-electron transfer (SET) pathway dominates
- Radical intermediates characterized by EPR spectroscopy
- Wavelength-dependent selectivity observed
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(2,1,3-benzothiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-[1-(2,1,3-benzothiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 3-[1-(2,1,3-benzothiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole moiety is known to participate in electron transfer processes, which can influence the compound’s biological activity. Additionally, the pyrrolidine and imidazolidine-2,4-dione structures may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally related analogs:
Key Observations:
- Electron-Deficient Systems : Unlike pyrazole derivatives (e.g., 3a-g ), the target compound’s benzothiadiazole moiety enhances electron-accepting capacity, making it suitable for optoelectronic applications.
- Bioactivity : Pyrazole derivatives in exhibit antimicrobial properties due to aryl and benzylidene groups . The target compound’s imidazolidinedione may confer distinct pharmacological profiles, such as enzyme inhibition (e.g., dipeptidyl peptidase-4).
- Synthetic Complexity : The pyrrolidine linkage in the target compound introduces stereochemical complexity compared to simpler imidazolidinedione derivatives.
Physicochemical and Pharmacokinetic Properties
While direct data are unavailable in the provided evidence, inferences can be drawn:
- Solubility : The imidazolidinedione and polar carbonyl groups may improve aqueous solubility compared to purely aromatic benzothiadiazole derivatives.
- Metabolic Stability : The pyrrolidine ring could reduce metabolic degradation relative to linear alkyl chains in other analogs.
Biologische Aktivität
The compound 3-[1-(2,1,3-benzothiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a novel derivative that combines the structural features of imidazolidine and benzothiadiazole. This unique structure suggests potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 293.33 g/mol. The presence of both the imidazolidine and benzothiadiazole moieties contributes to its pharmacological potential.
Research indicates that derivatives of benzothiadiazole can act as inhibitors in various biochemical pathways. Specifically, compounds containing the benzothiadiazole nucleus have been shown to inhibit DNA repair mechanisms by acting as PARP inhibitors, leading to increased DNA damage in cancer cells deficient in certain repair pathways .
Anticancer Activity
Recent studies have highlighted the anticancer properties of imidazolidine derivatives. For instance, a derivative similar to our compound demonstrated significant cytotoxic effects against the MDA-MB-231 breast cancer cell line. In vitro testing revealed that at a concentration of 100 µM/L, the compound exhibited a statistically significant cytotoxic effect (p=0.0164) after 72 hours of incubation .
Table 1: Cytotoxicity Results Against MDA-MB-231 Cell Line
| Compound | Concentration (µM/L) | Cytotoxic Effect (p-value) |
|---|---|---|
| 3-[1-(2,1,3-benzothiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione | 100 | 0.0164 |
| Control | - | - |
Antimigratory Effects
In addition to its cytotoxic properties, the compound has shown potential in inhibiting cell migration. The ability to prevent metastasis is crucial in cancer treatment. Studies indicate that modifications on the thiazole ring can enhance both cytotoxicity and anti-migratory effects .
Case Studies
A study focusing on similar compounds revealed that certain modifications led to improved biological activity. For example, thiazole derivatives demonstrated significant inhibition of MDA-MB-231 cell migration at concentrations as low as 10 µM/L without affecting cell viability . This suggests that structural variations can significantly influence biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
